Superior Inhibitory Potency on EBV-EA Activation Versus Non-Hydroxylated and Alternatively Substituted Cycloartanes
In a comprehensive screen of 48 natural and semisynthetic cycloartane-type triterpenoids, 24,25-dihydroxycycloartan-3-one (compound 27) was identified among only six compounds possessing a C-24 hydroxylated side chain that exhibited markedly higher inhibitory effects on EBV-EA activation induced by TPA in Raji cells. The compound achieved an IC50 value in the range of 6.1–7.4 nM, a potency level that was not attained by the majority of other tested cycloartanes lacking this specific side chain hydroxylation pattern [1].
| Evidence Dimension | Inhibition of TPA-induced EBV-EA activation (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.1–7.4 nM |
| Comparator Or Baseline | 42 other cycloartane-type triterpenoids tested in the same study (e.g., cycloartenol, cycloartenone, 24-methylenecycloartanol, etc.) |
| Quantified Difference | Substantially lower IC50 (higher potency) than the majority of other tested cycloartanes |
| Conditions | Raji cells; EBV-EA activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA, 32 pmol); evaluated by indirect immunofluorescence |
Why This Matters
This quantitative potency advantage identifies 24,25-dihydroxycycloartan-3-one as a preferred tool compound for anti-tumor promotion studies where robust inhibition of EBV-EA activation is required, as many generic cycloartanes may fail to produce measurable effects at comparable concentrations.
- [1] Kikuchi, T., et al. (2007). Cancer Chemopreventive Effects of Cycloartane-Type and Related Triterpenoids in in Vitro and in Vivo Models. Journal of Natural Products, 70(6), 1076-1081. View Source
